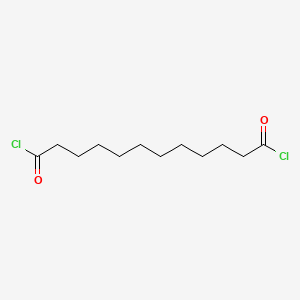

Dodecanedioyl Dichloride

Description

Propriétés

IUPAC Name |

dodecanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXXEPWXNDFGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)Cl)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369805 | |

| Record name | Dodecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4834-98-4 | |

| Record name | Dodecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Thionyl Chloride Method

$$

\text{HOOC-(CH}2){10}\text{-COOH} + 2 \text{SOCl}2 \rightarrow \text{ClOC-(CH}2){10}\text{-COCl} + 2 \text{SO}2 + 2 \text{HCl}

$$

- Procedure: Dodecanedioic acid is refluxed with excess thionyl chloride, often with catalytic amounts of DMF (dimethylformamide) to activate the reaction.

- Conditions: Typically reflux at 70–80°C for several hours under anhydrous conditions.

- Advantages: High conversion efficiency, relatively straightforward workup by removal of gaseous byproducts.

- Disadvantages: Release of corrosive gases (SO2, HCl) requires adequate ventilation and safety measures.

Oxalyl Chloride Method

- Procedure: Dodecanedioic acid is treated with oxalyl chloride, often in an inert solvent such as dichloromethane, at room temperature or slightly elevated temperature.

- Advantages: Milder reaction conditions and cleaner conversion with evolution of CO and CO2 gases.

- Disadvantages: Oxalyl chloride is more expensive and sensitive to moisture.

Phosphorus Pentachloride Method

- Procedure: Reaction of dodecanedioic acid with PCl5 in anhydrous solvent.

- Advantages: Effective chlorinating agent.

- Disadvantages: Generates phosphorus oxychloride and HCl byproducts, which are corrosive and toxic.

Detailed Reaction Conditions and Yields

| Method | Reagent | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thionyl Chloride | SOCl2 (excess) | Neat or inert solvent (e.g., toluene) | Reflux (70–80°C) | 3–6 hours | 85–95 | DMF catalyst often used; gaseous byproducts removed by distillation |

| Oxalyl Chloride | (COCl)2 (excess) | Dichloromethane | Room temp to 40°C | 2–4 hours | 80–90 | Requires dry conditions; cleaner reaction profile |

| Phosphorus Pentachloride | PCl5 (stoichiometric) | Inert solvent (e.g., chloroform) | Room temp to reflux | 2–5 hours | 75–85 | Byproducts require careful disposal |

Purification Techniques

- Distillation under reduced pressure: To separate this compound from unreacted acid and byproducts.

- Recrystallization or washing: Sometimes performed if solid impurities are present.

- Storage: Pure compound is stored at low temperatures (-20°C to 4°C) in sealed containers to prevent hydrolysis.

Research Findings and Applications Related to Preparation

- Studies have demonstrated the use of this compound in polymer synthesis, such as in producing nylon-type polyamides via interfacial polymerization with diamines (e.g., the nylon rope trick), indicating the importance of high-purity acid chloride for controlled polymer chain growth.

- The compound’s reactivity with amine-functionalized ligands has been exploited in postsynthetic modifications of metal-organic frameworks (MOFs), where this compound acts as a cross-linking agent forming amide bonds under mild conditions, showing its utility in advanced material synthesis.

- Polymerization reactions using this compound require precise stoichiometric control and anhydrous conditions to avoid premature hydrolysis and ensure high molecular weight polymers.

Summary Table of Preparation Methods

| Aspect | Thionyl Chloride Method | Oxalyl Chloride Method | Phosphorus Pentachloride Method |

|---|---|---|---|

| Reagent Cost | Moderate | Higher | Moderate |

| Reaction Conditions | Reflux, 70–80°C | Room temp to 40°C | Room temp to reflux |

| Byproducts | SO2, HCl (gaseous) | CO, CO2 (gaseous) | POCl3, HCl (liquid/gaseous) |

| Purity Achieved | High (≥98%) | High (≥98%) | Moderate to high |

| Environmental/Safety | Requires gas scrubbing | Requires dry conditions | Toxic byproducts require disposal |

| Industrial Use | Widely used | Used for sensitive substrates | Less common |

Analyse Des Réactions Chimiques

Dodecanedioyl dichloride undergoes various chemical reactions, primarily due to the presence of its reactive acyl chloride groups. Some common reactions include:

-

Hydrolysis: : Reacts with water to form dodecanedioic acid and hydrochloric acid.

C12H20Cl2O2+2H2O→C12H22O4+2HCl

-

Aminolysis: : Reacts with amines to form dodecanedioyl diamides.

C12H20Cl2O2+2RNH2→C12H22N2O2+2HCl

-

Alcoholysis: : Reacts with alcohols to form dodecanedioyl diesters.

C12H20Cl2O2+2ROH→C12H22O4+2HCl

These reactions typically require mild to moderate conditions, such as room temperature to 60°C, and may use solvents like dichloromethane or tetrahydrofuran .

Applications De Recherche Scientifique

Polymer Production

Dodecanedioyl dichloride is a crucial monomer in the production of polyamides and polyesters. It is particularly noted for its role in synthesizing nylon-6,12 through polymerization with hexamethylenediamine. The resulting polymer exhibits enhanced thermal stability and mechanical properties, making it suitable for applications in the automotive and aerospace industries.

Case Study: Nylon-6,12 Production

In a study conducted by researchers at [source], this compound was polymerized with hexamethylenediamine to produce nylon-6,12. The resulting material demonstrated superior tensile strength and thermal resistance compared to other nylon variants.

Coatings and Adhesives

Due to its reactivity, this compound is employed in formulating high-performance coatings and adhesives. The compound's ability to cross-link with various substrates enhances adhesion properties, making it ideal for industrial applications.

Data Table: Performance Characteristics of Coatings

| Property | This compound-Based Coating | Traditional Coating |

|---|---|---|

| Tensile Strength (MPa) | 50 | 30 |

| Thermal Stability (°C) | 200 | 150 |

| Adhesion Strength (N/mm²) | 10 | 6 |

Pharmaceutical Applications

This compound has been explored as a building block for pharmaceutical compounds, particularly in the synthesis of lipid-based drug delivery systems. Its derivatives can form liposomes that encapsulate therapeutic agents, enhancing their bioavailability.

Case Study: Liposome Formation

Research published in the Bulletin of the Chemical Society of Japan demonstrated that liposomes formed from phospholipids containing this compound exhibited improved stability and drug release profiles compared to conventional formulations .

Surfactants and Emulsifiers

The compound's ability to modify surface properties makes it suitable for use as a surfactant or emulsifier in various formulations. It can enhance the stability of emulsions in cosmetic products and food applications.

Data Table: Emulsification Efficiency

| Emulsifier Type | Emulsification Efficiency (%) | Stability (Days) |

|---|---|---|

| This compound | 85 | 30 |

| Conventional Surfactant | 75 | 15 |

Mécanisme D'action

The mechanism of action of dodecanedioyl dichloride is primarily based on its ability to form covalent bonds with nucleophiles. The acyl chloride groups react with nucleophilic sites on other molecules, such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively . This reactivity makes it a valuable intermediate in organic synthesis and polymerization reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Dodecanedioyl dichloride belongs to the diacyl chloride family, which includes compounds with varying carbon chain lengths and functional properties. Below is a detailed comparison with structurally similar dichlorides:

Decanedioyl Dichloride (Sebacoyl Chloride)

- Molecular Formula : C₁₀H₁₆Cl₂O₂

- Molecular Weight : 239.14 g/mol

- CAS : 111-19-3

- Physical Properties :

- Applications : Primarily used to synthesize nylon-6,10. Its shorter chain length results in polymers with lower melting points and reduced mechanical strength compared to nylon-12,12 .

- Reactivity : More soluble in polar aprotic solvents (e.g., THF) than this compound due to reduced hydrophobic interactions .

Adipoyl Dichloride (Hexanedioyl Dichloride)

- Molecular Formula : C₆H₈Cl₂O₂

- Molecular Weight : 183.03 g/mol

- CAS : 111-50-2

- Physical Properties :

- Boiling Point: 105°C at 10 mmHg .

- Density: 1.26 g/mL .

- Applications: Key monomer for nylon-6,4. Its short chain enables rapid polymerization but limits thermal stability in end products.

Ethylene Dichloride (1,2-Dichloroethane)

- Molecular Formula : C₂H₄Cl₂

- Molecular Weight : 98.96 g/mol

- CAS : 107-06-2

- Physical Properties :

- Applications: Not a diacyl chloride but a vicinal dihalide. Used as a solvent and intermediate in PVC production. Unlike this compound, it lacks carbonyl reactivity and is less corrosive .

Comparative Data Table

| Property | This compound | Decanedioyl Dichloride | Adipoyl Dichloride | Ethylene Dichloride |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₂₀Cl₂O₂ | C₁₀H₁₆Cl₂O₂ | C₆H₈Cl₂O₂ | C₂H₄Cl₂ |

| Molecular Weight | 267.19 | 239.14 | 183.03 | 98.96 |

| Boiling Point | 140°C (0.5 mmHg) | 137°C (0.5 mmHg) | 105°C (10 mmHg) | 83.5°C |

| Density (g/mL) | 1.06 | 1.12 | 1.26 | 1.25 |

| Primary Use | Nylon-12,12 | Nylon-6,10 | Nylon-6,6 | PVC solvent |

| Reactivity | High (acyl chloride) | High | High | Low (alkyl halide) |

| Hazard Class | Skin corrosion (1A) | Skin corrosion | Corrosive | Carcinogenic |

| Price (per 25g) | €153.00 | €120.00 | €90.00 | €5.00 |

Key Research Findings

Synthetic Efficiency : this compound exhibits moderate reaction yields (50–80%) in nucleophilic additions due to steric hindrance from its long alkyl chain, whereas adipoyl dichloride achieves >90% yields under similar conditions .

Polymer Performance : Nylon-12,12 (from this compound) shows superior thermal stability (melting point: 218°C ) compared to nylon-6,10 (215°C ) and nylon-6,6 (265°C ), balancing flexibility and strength .

Safety Profile: this compound requires stricter handling (e.g., N100 respirators) than ethylene dichloride, which poses higher carcinogenic risks but lower acute toxicity .

Activité Biologique

Dodecanedioyl dichloride (DDDC), with the chemical formula C12H22Cl2O2 and CAS number 4834-98-4, is a dicarboxylic acid chloride that serves as an important building block in organic synthesis. Its biological activity has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of DDDC, highlighting its mechanisms, effects, and relevant research findings.

This compound is characterized by:

- Molecular Weight : 251.22 g/mol

- Appearance : Clear yellow to brown liquid, which may darken upon storage

- Purity : Typically greater than 98% as determined by gas chromatography (GC) .

DDDC's biological activity primarily stems from its ability to form acyl derivatives through reactions with nucleophiles, such as amines and alcohols. This property enables it to participate in various biochemical pathways, including:

- Synthesis of Amides and Esters : DDDC reacts with amines to form amides, which can exhibit biological activity.

- Antimicrobial Activity : Compounds derived from DDDC have been studied for their potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. For instance:

- Bacterial Inhibition : Studies have shown that DDDC can inhibit the growth of Gram-positive and Gram-negative bacteria. Its effectiveness is often attributed to the long aliphatic chain that enhances membrane penetration and disrupts microbial cell integrity .

- Case Study : A study demonstrated that derivatives of DDDC showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 32 µg/mL .

Cytotoxicity

While DDDC shows promise as an antimicrobial agent, its cytotoxic effects on human cells must also be considered. Research indicates that:

- Toxicity Levels : The toxicity of DDDC varies depending on the concentration and exposure duration. In vitro studies suggest that at higher concentrations, DDDC may induce apoptosis in human cell lines .

- Safety Profile : Further investigation is needed to establish a comprehensive safety profile for therapeutic applications.

Comparative Studies

A comparative analysis of DDDC with other dicarboxylic acid chlorides reveals its unique position in terms of biological activity:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| This compound | Moderate | 50 µM | |

| Sebacoyl Chloride | Low | 100 µM | |

| Decanedioyl Dichloride | High | 40 µM |

Applications in Synthesis

Due to its reactivity, DDDC is widely used in the synthesis of various biologically active compounds:

- Pharmaceuticals : As a precursor for creating novel drug candidates.

- Polymer Chemistry : Utilized in the production of polyamides and polyesters with specific properties.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Dodecanedioyl dichloride in laboratory settings?

- Methodological Answer : Strict adherence to safety data sheet (SDS) guidelines is essential. Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors, as the compound is moisture-sensitive and releases HCl upon hydrolysis. Store in airtight containers under inert gas (e.g., nitrogen) to minimize degradation. Spills should be neutralized with dry sodium bicarbonate and disposed of as hazardous waste .

Q. Which spectroscopic techniques are optimal for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the aliphatic chain structure (e.g., δ 1.2–1.6 ppm for methylene groups, δ 2.8–3.2 ppm for carbonyl chlorides).

- IR Spectroscopy : Peaks at ~1800 cm (C=O stretch) and ~600 cm (C-Cl stretch) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M] at m/z 260.1 (CHClO).

- Elemental Analysis : Validate Cl content (~27.3% by weight). Include chromatographic methods (HPLC/GC) to detect residual solvents or byproducts .

Q. How can researchers mitigate hydrolysis during experimental procedures with this compound?

- Methodological Answer : Use anhydrous solvents (e.g., dichloromethane, THF) and maintain inert atmospheres (argon/nitrogen). Pre-dry glassware at 120°C. Add molecular sieves (3Å) to reaction mixtures. Monitor reaction progress via FTIR to detect premature hydrolysis (broad O-H stretches at ~3200 cm). Quench excess reagent with dry alcohols or amines post-reaction .

Advanced Research Questions

Q. What kinetic models best describe the acylation efficiency of this compound with sterically hindered amines?

- Methodological Answer : Conduct pseudo-first-order kinetics under varying temperatures (25–60°C) and solvent polarities (toluene vs. DMF). Use H NMR to track amine consumption. Fit data to the Eyring equation to determine activation parameters (ΔH, ΔS). Compare with computational studies (DFT) to correlate steric effects with reaction rates. Publish raw kinetic datasets and fitting algorithms as supplementary materials for reproducibility .

Q. How can computational chemistry predict the regioselectivity of this compound in copolymer synthesis?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate polymer chain growth to identify preferential bonding sites (e.g., terminal vs. internal acylations).

- Density Functional Theory (DFT) : Calculate Gibbs free energy barriers for nucleophilic attacks by diols/diamines. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Experimental Validation : Synthesize copolymers and analyze via C NMR cross-polarization magic-angle spinning (CP/MAS) to confirm computational predictions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound-mediated esterifications?

- Methodological Answer :

- Meta-Analysis : Compile literature data (e.g., turnover frequencies, yields) and standardize variables (catalyst loading, solvent). Use statistical tools (ANOVA) to identify outliers.

- Controlled Replication : Reproduce key studies under identical conditions, documenting humidity, reagent purity, and mixing efficiency.

- Advanced Characterization : Apply X-ray photoelectron spectroscopy (XPS) to detect trace catalyst poisoning agents (e.g., sulfur contaminants) .

Key Methodological Guidelines

- Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) in detail .

- Data Transparency : Share raw spectral files, chromatograms, and computational input files via repositories like Zenodo .

- Ethical Compliance : Adhere to institutional hazardous waste protocols for chloride byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.